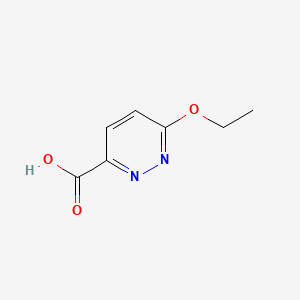

6-Ethoxypyridazine-3-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-ethoxypyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6-4-3-5(7(10)11)8-9-6/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNDGPIMVAZVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652790 | |

| Record name | 6-Ethoxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142054-74-8 | |

| Record name | 6-Ethoxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Ethoxypyridazine 3 Carboxylic Acid

Direct Synthetic Routes

Direct synthetic routes to 6-ethoxypyridazine-3-carboxylic acid predominantly involve a two-step process. The first step establishes the core pyridazine (B1198779) ring system with the desired ethoxy substituent through a nucleophilic aromatic substitution reaction. The second step involves the hydrolysis of a carboxylic acid ester precursor to yield the final product.

Nucleophilic Substitution Reactions in Pyridazine Synthesis

The introduction of the ethoxy group onto the pyridazine ring is a critical step, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a suitable leaving group, most commonly a halide, from the pyridazine ring by an ethoxide nucleophile. The starting material for this reaction is often a di-substituted pyridazine, such as 3,6-dichloropyridazine.

The regioselectivity of the ethoxylation reaction is a crucial consideration in the synthesis of this compound. When starting with a precursor such as ethyl 6-chloropyridazine-3-carboxylate, the substitution of the chlorine atom at the 6-position is highly favored. This regioselectivity is dictated by the electronic properties of the pyridazine ring, where the carbon atoms adjacent to the ring nitrogens are activated towards nucleophilic attack. The presence of the electron-withdrawing carboxylate group further influences the electron distribution in the ring, directing the incoming nucleophile to the 6-position.

The reaction proceeds by the attack of the ethoxide ion on the electron-deficient carbon atom at the 6-position of the pyridazine ring, leading to the formation of a Meisenheimer-like intermediate. The subsequent departure of the chloride ion results in the formation of the desired 6-ethoxy derivative.

The efficiency of the nucleophilic displacement reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature of the base used to generate the ethoxide nucleophile.

Sodium ethoxide, prepared by reacting sodium metal with anhydrous ethanol, is the most commonly employed nucleophile. The reaction is typically carried out in an excess of ethanol, which also serves as the solvent. The reaction temperature is a critical factor; higher temperatures generally lead to faster reaction rates but may also result in the formation of side products. Therefore, the reaction is often performed at reflux to ensure a reasonable reaction time while minimizing degradation.

| Parameter | Condition | Rationale |

| Nucleophile | Sodium Ethoxide | Strong nucleophile for efficient displacement of the chloride leaving group. |

| Solvent | Anhydrous Ethanol | Serves as the solvent and the source of the ethoxide ion. |

| Temperature | Reflux | Increases reaction rate to achieve a reasonable reaction time. |

| Starting Material | Ethyl 6-chloropyridazine-3-carboxylate | The chloro-substituted precursor for the nucleophilic substitution. |

Table 1: Optimized Conditions for Nucleophilic Displacement

Hydrolysis of Ester Precursors

The final step in the synthesis of this compound is the hydrolysis of the corresponding ethyl ester, ethyl 6-ethoxypyridazine-3-carboxylate. This transformation can be achieved under either acidic or basic conditions, with alkaline hydrolysis being the more prevalent method.

Alkaline hydrolysis, or saponification, is a widely used method for the conversion of esters to carboxylic acids. The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which is subsequently protonated by the solvent to form ethanol. The resulting carboxylate salt is then acidified in a separate workup step to yield the desired carboxylic acid.

The reaction is typically carried out in a mixture of water and a co-solvent, such as ethanol or methanol, to ensure the solubility of the ester. The reaction is often heated to reflux to increase the rate of hydrolysis.

Several factors can influence the yield of the hydrolysis reaction. The concentration of the base is a critical parameter; a sufficient excess of base is required to drive the reaction to completion. The reaction time and temperature also play a significant role. Prolonged reaction times at elevated temperatures can lead to decomposition of the product, so careful monitoring of the reaction progress is essential.

The workup procedure is also crucial for obtaining a high yield of the pure product. After the hydrolysis is complete, the reaction mixture is typically cooled and then acidified with a mineral acid, such as hydrochloric acid, to a pH of around 3-4. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution. The solid product can then be isolated by filtration, washed with cold water to remove any remaining salts, and dried.

| Factor | Influence on Yield | Optimization Strategy |

| Base Concentration | Higher concentration drives the reaction to completion. | Use of a molar excess of a strong base (e.g., NaOH, KOH). |

| Reaction Temperature | Higher temperature increases reaction rate but can lead to degradation. | Refluxing the reaction mixture with careful monitoring. |

| Reaction Time | Sufficient time is needed for complete hydrolysis. | Monitoring the reaction by techniques like TLC until the starting material is consumed. |

| Acidification pH | Proper pH is crucial for complete precipitation of the carboxylic acid. | Careful addition of acid to achieve a pH of 3-4. |

Table 2: Factors Influencing Alkaline Hydrolysis Yields

Oxidative Functionalization Approaches

A crucial step in synthesizing pyridazine-3-carboxylic acids from alkyl-substituted precursors is the oxidation of the alkyl group. This transformation requires robust and selective oxidizing conditions to convert a methyl or other alkyl group into a carboxylic acid moiety without degrading the electron-deficient pyridazine ring.

Vanadium-based catalysts, particularly vanadium(V) oxide (V₂O₅), are well-regarded for their efficacy in the selective oxidation of methyl groups on heterocyclic rings. ijcce.ac.irmdpi.comresearchgate.net While specific documentation for the direct vanadia-catalyzed oxidation of a 6-ethoxypyridazine precursor is not prevalent, the mechanism is applicable. The process typically involves the gas-phase oxidation of the methyl-substituted heterocycle over a supported vanadium oxide catalyst. ijcce.ac.irmdpi.com

The catalytic cycle is understood to involve the activation of the C-H bond of the methyl group at the catalyst surface. Modifiers such as TiO₂ and SnO₂ are often incorporated into the catalyst matrix to enhance activity and selectivity. ijcce.ac.irresearchgate.net These promoters can increase the proton affinity of the vanadyl oxygen, which facilitates the deprotonation of the methyl group, a key step in the oxidation mechanism. ijcce.ac.irresearchgate.net This approach allows for the conversion of the methyl group to an intermediate aldehyde and subsequently to the desired carboxylic acid under controlled temperature and pressure conditions. Vanadium complexes have also demonstrated high catalytic activity in the oxidation of hydrocarbons in the presence of co-catalysts like 2-pyrazinecarboxylic acid (PCA). nih.gov

The selection of an oxidizing agent is critical for achieving high yields and purity. The oxidation of an alkyl group on the electron-deficient pyridazine ring requires potent reagents that can withstand the reaction conditions. A comparative analysis of common oxidizing agents highlights their respective advantages and limitations.

Potassium permanganate (KMnO₄) in an acidic medium is a powerful and effective oxidant for this transformation. For instance, in a synthesis analogous to that of the target compound, 3-chloro-6-methylpyridazine is oxidized to 6-chloropyridazine-3-carboxylic acid using KMnO₄ in sulfuric acid. This method is advantageous due to the high reactivity of the reagent and its relatively low cost.

Other heavy metal oxidants, such as those based on chromium (e.g., pyridinium chlorochromate, pyridinium dichromate), have also been traditionally used for such conversions. tcichemicals.com However, due to the high toxicity of chromium compounds, their use is increasingly restricted. tcichemicals.com Milder, more selective, and environmentally benign catalytic systems are therefore preferred in modern synthesis. tcichemicals.commdpi.com

Below is a comparative table of oxidizing agents for the conversion of methyl-substituted heterocycles.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Acidic (e.g., H₂SO₄), Heat | High reactivity, Cost-effective | Can lead to over-oxidation, MnO₂ waste |

| Vanadium Oxide (V₂O₅) Catalyst | Gas phase, High temperature, O₂/Air | High selectivity, Catalytic | Requires specialized equipment |

| Chromium(VI) Reagents (e.g., PCC, PDC) | Organic solvent | Good for stopping at aldehyde stage | Highly toxic, Stoichiometric waste |

| Nitric Acid (HNO₃) | Concentrated, Heat | Strong oxidizing power | Can cause nitration of the ring, NOx fumes |

Cyclization Techniques for Pyridazine Ring Formation

The construction of the pyridazine ring itself is a foundational aspect of synthesizing derivatives like this compound. These methods involve forming the six-membered ring from acyclic precursors.

The most classical and widely used method for synthesizing the pyridazine core is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. cdnsciencepub.comchemtube3d.comthieme-connect.deresearchgate.netliberty.edu This reaction proceeds via the formation of a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine. chemtube3d.com

The general mechanism involves the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons of the 1,4-dicarbonyl precursor. This is followed by cyclization and dehydration to yield the dihydropyridazine. Subsequent oxidation, often spontaneous or aided by a mild oxidizing agent, leads to the formation of the stable aromatic pyridazine ring. This robust method allows for the synthesis of a wide variety of substituted pyridazines by choosing appropriately substituted 1,4-dicarbonyl compounds and hydrazine derivatives.

Enamines serve as versatile building blocks in heterocyclic synthesis, providing an alternative pathway to pyridazine derivatives. researchgate.netresearchgate.netmdpi.comcore.ac.ukscispace.com Enaminones, which are vinylogous amides, are particularly useful difunctional reagents for this purpose. researchgate.net

These routes can involve the reaction of enamines with various reagents to construct the pyridazine ring. For example, an enamine can react with a compound containing a hydrazine moiety, followed by cyclization. researchgate.net The reaction pathway often involves a Michael addition followed by an intramolecular condensation and elimination of an amine (such as pyrrolidine or piperidine) to form the heterocyclic ring. core.ac.uk This methodology offers a high degree of flexibility in introducing substituents onto the pyridazine core.

The introduction of the 6-ethoxy group is a critical modification. While it could potentially be incorporated into one of the starting materials for cyclization, a more common and efficient strategy involves its introduction onto a pre-formed pyridazine ring via nucleophilic aromatic substitution (SNAr). pearson.comresearchgate.netnih.govyoutube.comnih.gov

In this approach, a precursor such as 6-chloropyridazine-3-carboxylic acid is used. The chlorine atom at the 6-position is an effective leaving group, activated by the electron-withdrawing nature of the pyridazine ring nitrogens. The reaction with sodium ethoxide (NaOEt) in a suitable solvent like ethanol displaces the chloride ion, resulting in the formation of the 6-ethoxy bond. This post-cyclization, post-oxidation modification is a highly effective strategy for introducing the desired alkoxy group onto the pyridazine scaffold. The reactivity of halopyridines towards nucleophiles like ethoxide is well-established and provides a reliable route to the final product. pearson.comresearchgate.net

Enamine-Based Cyclization Routes

Mechanistic Considerations of Enamine Cyclization

The formation of the pyridazine ring, the core heterocyclic structure of this compound, can be achieved through various synthetic routes, with enamine cyclization being a significant strategy. This methodology often involves the reaction between an enamine, or an in situ generated enamine intermediate, and a suitable electrophilic partner, leading to the formation of the six-membered diazine ring.

The mechanism typically initiates with a nucleophilic attack from the enamine onto an electron-deficient species. In one common pathway, an enamine acts as an electron-rich dienophile in a [4+2] cycloaddition reaction, often an inverse electron demand Diels-Alder reaction, with an electron-poor diene such as a 1,2,4,5-tetrazine. beilstein-journals.org This concerted cycloaddition forms a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, eliminating a stable molecule like dinitrogen, to yield a dihydropyridazine. Subsequent oxidation affords the aromatic pyridazine ring. beilstein-journals.orgresearchgate.net

Alternatively, a stepwise mechanism can occur. This involves the nucleophilic attack of the enamine on a carbonyl compound or a related species. quimicaorganica.org This is followed by an intramolecular cyclization where a nitrogen atom attacks a carbonyl group or an equivalent electrophilic center. acs.org The resulting cyclic intermediate then undergoes dehydration to form the final aromatic pyridazine structure. chemtube3d.com

A critical factor in these cyclization reactions is regioselectivity, especially when using unsymmetrical starting materials. The electronic and steric properties of the substituents on both the enamine and its reaction partner dictate the orientation of the initial bond formation and the subsequent cyclization, ultimately controlling the substitution pattern on the final pyridazine ring.

Palladium-Catalyzed Functionalization Strategies

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the functionalization of heterocyclic systems, including the pyridazine nucleus. eurekaselect.com These methods allow for the precise introduction of various substituents onto the pyridazine ring, which is essential for the synthesis of complex molecules like this compound.

A flexible and widely used strategy for introducing the ethoxy group onto the pyridazine core is through post-cyclization functionalization. The Buchwald-Hartwig C-O cross-coupling reaction is a prominent method for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of a halopyridazine (e.g., 6-chloropyridazine-3-carboxylic acid) with ethanol.

The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the halopyridazine, forming a Pd(II) intermediate.

Ligand Exchange/Alkoxide Binding: The ethoxide, generated from ethanol and a base, displaces a ligand on the palladium center.

Reductive Elimination: The final step is the reductive elimination of the 6-ethoxypyridazine product, which forms the desired C-O bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acsgcipr.org

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as X-Phos, are often employed to facilitate the reductive elimination step and improve reaction rates and yields. nih.gov

| Step | Description | Key Transformation |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the Aryl-Halogen bond. | Pd(0) → Pd(II) |

| Ligand Exchange | The alkoxide (EtO-) replaces the halide on the palladium center. | Pd(II)-X → Pd(II)-OEt |

| Reductive Elimination | The desired product is formed, and the catalyst is regenerated. | Pd(II) → Pd(0) |

Palladium-catalyzed cross-coupling reactions offer a broad scope for the functionalization of pyridazines. A wide array of coupling partners can be utilized, enabling the formation of C-C, C-N, and C-O bonds. eurekaselect.com Reactions such as Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination have all been successfully applied to pyridazine systems, allowing for the introduction of diverse functional groups. eurekaselect.comnih.govresearchgate.net This versatility is invaluable for creating libraries of substituted pyridazine derivatives for various applications.

Despite their broad utility, these catalytic methods have several limitations:

Substrate Availability: The synthesis often requires pre-functionalized starting materials, such as halopyridazines, which may not be readily available. acsgcipr.org

Catalyst and Ligand Cost: Palladium is a precious metal, and the specialized ligands required can be expensive, which can be a significant factor in large-scale synthesis. acsgcipr.org

Reaction Conditions: Cross-coupling reactions often require stringent anhydrous and anaerobic conditions, and optimization of the catalyst, ligand, base, and solvent system is frequently necessary for each specific substrate.

Metal Contamination: The final product may contain trace amounts of palladium, which is a major concern for pharmaceutical applications and requires rigorous purification procedures.

| Reaction Name | Bond Formed | Coupling Partner Example |

|---|---|---|

| Suzuki-Miyaura | C-C | Aryl boronic acid |

| Stille | C-C | Organostannane |

| Sonogashira | C-C (alkyne) | Terminal alkyne |

| Heck | C-C (alkene) | Alkene |

| Buchwald-Hartwig | C-N, C-O | Amine, Alcohol |

Green Chemistry Considerations in Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. This involves minimizing waste, using less hazardous materials, and improving energy efficiency. rasayanjournal.co.in

The choice of solvents and reagents is a primary focus in green synthetic chemistry. Traditional syntheses often employ volatile organic solvents (VOCs) that are hazardous and contribute to pollution. rasayanjournal.co.in Green alternatives are increasingly being explored for pyridazine synthesis.

Green Solvents: Research has shown the efficacy of using more environmentally benign solvents. Ionic liquids, for example, have been used as both a solvent and a catalyst in the synthesis of pyridazine derivatives, leading to shorter reaction times, higher yields, and the ability to recycle the solvent. ecnu.edu.cn Other green solvents, such as the bio-based solvent eucalyptol, have also been successfully used in the synthesis of related nitrogen-containing heterocycles. researchgate.net

Benign Reagents: The move from stoichiometric reagents to catalytic alternatives is a cornerstone of green chemistry. In palladium-catalyzed reactions, developing catalysts with high turnover numbers allows for lower catalyst loadings, reducing the amount of precious metal required. acsgcipr.org Furthermore, replacing hazardous reagents with safer alternatives is a key goal.

Atom economy and reaction efficiency are key metrics for evaluating the "greenness" of a synthetic process.

Atom Economy: This concept, developed by Barry Trost, measures how efficiently the atoms from the reactants are incorporated into the final desired product. buecher.de Synthetic routes with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than substitution and elimination reactions, which generate stoichiometric byproducts. buecher.de Multicomponent reactions, which combine three or more reactants in a single step to form the final product, are excellent examples of atom-economical processes and have been used for the synthesis of functionalized pyridazines. researchgate.net

Comparative Analysis of Synthetic Routes

The most prominently documented method for the synthesis of 6-alkoxypyridazine-3-carboxylic acids, which can be logically extended to the ethoxy derivative, involves a two-step sequence. This process begins with the oxidation of 3-chloro-6-methylpyridazine to form the intermediate 6-chloropyridazine-3-carboxylic acid. The subsequent step is a nucleophilic aromatic substitution reaction where the chloro group is displaced by an ethoxide.

Yield, Scalability, and Regioselectivity

The two-step synthesis of 6-alkoxypyridazine-3-carboxylic acids has been reported with varying yields. For the analogous 6-methoxypyridazine-3-carboxylic acid, the initial oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid can proceed with yields ranging from 52% to 65% depending on the oxidizing agent used, such as potassium permanganate or potassium dichromate. google.com The subsequent nucleophilic substitution with sodium methoxide to yield 6-methoxypyridazine-3-carboxylic acid has been reported with a yield of 58%. google.com It is reasonable to expect similar yields for the synthesis of this compound using sodium ethoxide.

Oxidation of 3-chloro-6-methylpyridazine:

| Oxidizing Agent | Temperature | Reaction Time | Yield of 6-chloropyridazine-3-carboxylic acid |

| Potassium permanganate | 80°C | 2 hours | 52% |

| Potassium dichromate | 50°C | 2 hours | 65% |

Nucleophilic Substitution:

| Alkoxide | Solvent | Reaction Time | Yield of 6-alkoxypyridazine-3-carboxylic acid |

| Sodium methoxide | Anhydrous Methanol | 6 hours | 58% |

This synthetic route is considered to be scalable. The starting materials are commercially available, and the reaction conditions, while requiring careful control, are generally amenable to larger-scale industrial production.

The regioselectivity of this synthetic approach is well-defined. The oxidation of the methyl group at the 6-position of 3-chloro-6-methylpyridazine to a carboxylic acid is a specific transformation. In the subsequent nucleophilic substitution, the incoming ethoxide selectively displaces the chloro group at the 6-position of the pyridazine ring. This high degree of regioselectivity is a significant advantage of this method, as it minimizes the formation of isomeric impurities and simplifies the purification process.

Alternative approaches to the synthesis of the pyridazine core, such as cycloaddition reactions, have been explored for other pyridazine derivatives. For instance, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines have been shown to be highly regioselective in producing 6-aryl-pyridazin-3-amines. organic-chemistry.org While not directly applicable to the synthesis of this compound, these methods highlight the potential for building the pyridazine ring with inherent regiocontrol, which could be an area for future research to develop more direct synthetic routes.

Advantages and Disadvantages of Different Approaches

The primary synthetic route, involving oxidation followed by nucleophilic substitution, presents a clear set of advantages and disadvantages.

Advantages:

Readily Available Starting Materials: The synthesis utilizes commercially available and relatively inexpensive starting materials like 3-chloro-6-methylpyridazine.

High Regioselectivity: As previously mentioned, the reaction pathway offers excellent control over the position of the ethoxy and carboxylic acid functional groups on the pyridazine ring, leading to a pure product.

Established Methodology: The synthesis of the analogous 6-methoxypyridazine-3-carboxylic acid is well-documented in patent literature, providing a solid foundation for the synthesis of the ethoxy derivative. google.com

Disadvantages:

Use of Strong Oxidizing Agents: The oxidation step employs strong and potentially hazardous oxidizing agents like potassium permanganate or potassium dichromate, which require careful handling and waste disposal.

Alternative synthetic strategies, such as those involving the construction of the pyridazine ring through cycloaddition reactions, could offer potential advantages in terms of step economy and potentially milder reaction conditions. For example, the synthesis of pyridazine derivatives through [3+n] cycloaddition reactions is an area of active research. nih.gov However, the development of a cycloaddition-based route that directly yields the desired this compound with high regioselectivity and yield remains a challenge. Such a route would likely require the design of specific acyclic precursors that can undergo a controlled cyclization to form the target molecule.

Chemical Reactivity and Transformation Mechanisms of 6 Ethoxypyridazine 3 Carboxylic Acid

Electrophilic and Nucleophilic Reactions of the Pyridazine (B1198779) Core

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This characteristic generally renders it less susceptible to electrophilic attack compared to benzene, while making it more prone to nucleophilic substitution. nih.govnih.gov The substituents at the 3 and 6 positions, a carboxylic acid and an ethoxy group respectively, further modulate this reactivity.

Nucleophilic Substitution Reactions at the Pyridazine Ring

The electron-deficient nature of the pyridazine nucleus makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituents on the ring. In the case of 6-Ethoxypyridazine-3-carboxylic acid, the presence of the electron-withdrawing carboxylic acid group at the 3-position would be expected to activate the ring towards nucleophilic attack.

Generally, in polysubstituted pyridazinones, the regioselectivity of nucleophilic substitution can be influenced by both the incoming nucleophile and the existing substituents. For instance, in studies on tetrafluoropyridazine, nitrogen nucleophiles have been observed to substitute fluorine atoms at the 4- and 5-positions. researchgate.net For 3,6-disubstituted pyridazines, nucleophilic substitution reactions have also been explored, demonstrating the feasibility of displacing leaving groups at various positions on the ring. orgsyn.org

The ethoxy group at the 6-position, being an electron-donating group through resonance, might be expected to be a target for nucleophilic displacement, particularly if it can be converted into a better leaving group. However, direct displacement of an alkoxy group is generally challenging and often requires harsh reaction conditions or activation.

Electrophilic Aromatic Substitution Potentials

The pyridazine ring is notoriously unreactive towards electrophilic aromatic substitution (EAS) due to the deactivating effect of the two nitrogen atoms. nih.govnih.gov These nitrogen atoms reduce the electron density of the ring, making it a poor nucleophile for attacking electrophiles. Furthermore, under acidic conditions typically employed for EAS reactions, the nitrogen atoms can be protonated, further deactivating the ring. orgsyn.org

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridazine ring is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound can be readily converted to its corresponding esters and amides through standard synthetic methodologies.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction, and to drive it towards the product, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com Another effective method for esterification, particularly for sensitive substrates, involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). orgsyn.orgorganic-chemistry.org

| Reaction | Reagents and Conditions | Product |

| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ethyl 6-ethoxypyridazine-3-carboxylate |

| Steglich Esterification | Alcohol, DCC, DMAP, Aprotic Solvent (e.g., CH₂Cl₂) | Corresponding Ester |

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct reaction of a carboxylic acid and an amine requires high temperatures to drive off water and is often not practical. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to the acyl chloride, followed by reaction with an amine, or the use of coupling reagents. A variety of coupling reagents have been developed for efficient amide bond formation under mild conditions, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt), or the use of pyridazinone-based coupling agents. nih.govresearchgate.net Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. sciepub.com

| Reaction | Reagents and Conditions | Product |

| Amidation via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine | 6-Ethoxypyridazine-3-carboxamide |

| Amidation with Coupling Reagents | Amine, EDC, HOBt, Solvent (e.g., DMF, CH₂Cl₂) | Corresponding Amide |

| Boric Acid Catalyzed Amidation | Amine, Boric Acid, Heat, Water Removal | Corresponding Amide |

Decarboxylative Reactions

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. This transformation can be achieved through thermal or catalytic methods.

The thermal decarboxylation of simple aliphatic carboxylic acids is difficult. However, for heteroaromatic carboxylic acids, the reaction can proceed more readily, especially when certain structural features are present. libretexts.org The stability of the resulting carbanion intermediate is a key factor.

Thermal Decarboxylation of pyridazinecarboxylic acids can occur, but often requires high temperatures. The mechanism is thought to involve the formation of a zwitterionic intermediate which then loses carbon dioxide. youtube.com

Catalytic Decarboxylation offers a milder alternative to thermal methods. Various metal catalysts have been shown to be effective for the decarboxylation of aromatic and heteroaromatic carboxylic acids. Silver- and copper-based catalysts are commonly employed. For instance, silver(I) carbonate in the presence of acetic acid in DMSO has been used for the protodecarboxylation of a range of heteroaromatic carboxylic acids. youtube.com Electrocatalytic methods using electrodes like RuO₂ have also been explored for the decarboxylation of carboxylic acids. youtube.com

| Reaction | Reagents and Conditions | Product |

| Thermal Decarboxylation | High Temperature | 6-Ethoxypyridazine |

| Silver-Catalyzed Decarboxylation | Ag₂CO₃, Acetic Acid, DMSO, Heat | 6-Ethoxypyridazine |

Curtius Rearrangement and Related Transformations

The Curtius rearrangement is a versatile synthetic tool for the conversion of carboxylic acids into primary amines, urethanes, or ureas, via an isocyanate intermediate. organic-chemistry.orgnih.govwikipedia.org This reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which is typically generated from the corresponding carboxylic acid derivative.

The key steps of the Curtius rearrangement are:

Formation of the Acyl Azide: The carboxylic acid is first converted into an activated form, such as an acyl chloride or a mixed anhydride, which then reacts with an azide source (e.g., sodium azide) to form the acyl azide.

Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas (N₂) to form an isocyanate. wikipedia.org This step involves the migration of the group attached to the carbonyl carbon to the nitrogen atom.

Trapping of the Isocyanate: The resulting isocyanate is highly reactive and can be trapped by various nucleophiles. Reaction with water leads to a carbamic acid, which readily decarboxylates to yield a primary amine. Trapping with an alcohol affords a carbamate (urethane), while reaction with an amine yields a urea derivative.

In the context of this compound, the Curtius rearrangement would provide a pathway to 3-amino-6-ethoxypyridazine and its derivatives. The isocyanate intermediate, 6-ethoxy-pyridazine-3-isocyanate, is a key reactive species that can be utilized to introduce various nitrogen-containing functionalities at the 3-position of the pyridazine ring.

Reactions of the Ethoxy Substituent

Cleavage and Exchange Reactions

The ether linkage of the ethoxy group can be cleaved under specific conditions, typically involving strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.commasterorganicchemistry.comyoutube.comwikipedia.org The mechanism of this cleavage is generally an S(_N)2 or S(_N)1 reaction, depending on the nature of the alkyl group and the reaction conditions. For an ethoxy group, which involves a primary carbon, the S(_N)2 pathway is more likely. The reaction is initiated by the protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). A nucleophile, typically the halide ion from the acid, then attacks the ethyl group to displace ethanol, yielding an ethyl halide and the corresponding 6-hydroxypyridazine derivative.

Nucleophilic aromatic substitution can also lead to the displacement of the ethoxy group, particularly if the pyridazine ring is further activated by electron-withdrawing groups or under forcing conditions. Strong nucleophiles can attack the carbon atom bearing the ethoxy group, leading to its substitution.

Stability and Reactivity of the Ether Linkage

The ether linkage in this compound is generally stable under neutral and basic conditions. The electron-donating nature of the ethoxy group can influence the reactivity of the pyridazine ring towards electrophilic attack, although such reactions are generally difficult on the electron-deficient pyridazine core. The stability of the ether bond makes the ethoxy group a useful substituent for modulating the electronic properties and solubility of the molecule without being overly reactive under common synthetic transformations. However, as mentioned, it is susceptible to cleavage by strong acids.

Redox Chemistry of this compound

The redox behavior of this compound is influenced by the presence of the nitrogen-containing heterocyclic ring and the substituents.

Oxidation Pathways and Products

The pyridazine ring is relatively electron-deficient and generally resistant to oxidation. However, the substituents on the ring can be susceptible to oxidative transformations. The ethoxy group, for instance, could potentially undergo oxidative cleavage under harsh conditions, though this is not a common transformation.

More relevant is the electrochemical behavior of the pyridazine system. Cyclic voltammetry studies on substituted pyridazines have shown that they can undergo both oxidation and reduction processes. nih.govpeacta.orgresearchgate.net The oxidation potentials are influenced by the nature of the substituents. Electron-donating groups, such as the ethoxy group, would be expected to lower the oxidation potential of the molecule compared to the unsubstituted pyridazine ring. nih.gov The specific oxidation products would depend on the reaction conditions and the oxidant used. Potential oxidation pathways could involve the pyridazine ring itself, leading to N-oxides or ring-opened products under forcing conditions, or transformations of the substituents. For instance, metabolic oxidation of certain pyridazine derivatives has been shown to lead to complex rearranged products. nih.gov

Below is a summary of the reactivity of this compound:

| Reaction Type | Reagents and Conditions | Key Intermediates | Products |

| Decarboxylation | Heat or Metal Catalyst (e.g., Ag₂CO₃) | Heteroaryl-metal species | 3-Ethoxypyridazine |

| Curtius Rearrangement | 1. Acyl azide formation (e.g., DPPA) 2. Heat | Acyl azide, Isocyanate | 3-Amino-6-ethoxypyridazine, Carbamates, Ureas |

| Ether Cleavage | Strong acid (e.g., HI, HBr) | Oxonium ion | 6-Hydroxypyridazine-3-carboxylic acid, Ethyl halide |

| Nucleophilic Substitution | Strong nucleophile | Meisenheimer-like complex | 6-Substituted-pyridazine-3-carboxylic acid |

| Oxidation | Electrochemical or Chemical Oxidants | Radical cations | Oxidized pyridazine derivatives |

Reduction Reactions and Derivatives

The carboxylic acid functional group of this compound is susceptible to reduction by strong reducing agents, leading to the formation of the corresponding primary alcohol, (6-ethoxypyridazin-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of a carboxylic acid to a hydroxyl group, which can then be used in a variety of further chemical modifications.

The most commonly employed and effective reagent for the reduction of carboxylic acids and their esters is lithium aluminum hydride (LiAlH₄). organicchemistrydata.orgmasterorganicchemistry.combyjus.com This powerful reducing agent readily converts the carboxyl group into a primary alcohol. byjus.comyoutube.comlibretexts.org The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the violent reactivity of LiAlH₄ with water and other protic solvents. byjus.com

The mechanism of reduction of a carboxylic acid by LiAlH₄ involves several steps. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction, producing hydrogen gas and a lithium carboxylate salt. Subsequently, the carbonyl group of the carboxylate is reduced by the aluminum hydride species. The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org Due to the high reactivity of the aldehyde intermediate, it is not possible to isolate it under these reaction conditions. libretexts.org The final product is obtained after an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Catalytic hydrogenation is another method for the reduction of carboxylic acids and their esters, although it often requires more forcing conditions, such as high pressures and temperatures, and specialized catalysts. tue.nlrsc.orglibretexts.org Supported metal catalysts, such as Rhenium on Titania (Re/TiO₂), have shown efficacy in the hydrogenation of a wide range of carboxylic acid esters to their corresponding alcohols. researchgate.netrsc.org

The resulting derivative, (6-ethoxypyridazin-3-yl)methanol, is a valuable synthetic intermediate. The primary alcohol functionality can undergo a variety of subsequent reactions, such as oxidation back to the aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. This versatility makes the reduction of this compound a key step in the synthesis of more complex pyridazine-containing molecules for various applications.

The following interactive data table summarizes a representative reduction of a pyridazine carboxylic acid derivative to the corresponding alcohol, based on general knowledge of similar chemical transformations.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temperature, followed by aqueous workup | (6-Ethoxypyridazin-3-yl)methanol | High (predicted) |

Design, Synthesis, and Evaluation of Structural Analogs and Derivatives

Rational Design Principles for 6-Ethoxypyridazine-3-carboxylic acid Analogs

Rational design aims to create new molecules with improved properties by making deliberate modifications to a lead compound. For the this compound scaffold, this involves considering the distinct roles of its three key components: the carboxylic acid group, the pyridazine (B1198779) ring, and the ethoxy moiety.

The carboxylic acid group at the 3-position is a significant functional group, often involved in critical binding interactions, such as forming strong electrostatic bonds with target proteins. semanticscholar.org However, its acidic nature can sometimes lead to poor membrane permeability, rapid metabolism, or toxicity. semanticscholar.org Bioisosteric replacement is a strategy used to substitute this group with other functional groups that mimic its size, shape, and electronic properties while potentially improving its drug-like characteristics. drughunter.com

Common bioisosteres for the carboxylic acid group can be broadly classified as ionizable and neutral. hyphadiscovery.com

Ionizable Bioisosteres : These groups are also acidic and can form ionic bonds.

Tetrazoles : A frequently used replacement, the 5-substituted tetrazole ring has a pKa similar to that of a carboxylic acid and can participate in similar hydrogen bonding interactions. Its use as a carboxylic acid bioisostere is well-established, as seen in the angiotensin II antagonist losartan. drughunter.com

Acyl Sulfonamides : These compounds can also act as effective mimics, offering different acidity and lipophilicity profiles. semanticscholar.org

Hydroxyisoxazoles (Isoxazolols) : This group is another acidic heterocycle that can serve as a surrogate for the carboxylic acid moiety. hyphadiscovery.com

Neutral Bioisosteres : These replacements are not ionized at physiological pH and rely on other types of interactions, such as hydrogen bonding or cation-π interactions, to maintain activity. hyphadiscovery.com This can be particularly advantageous for improving distribution to the central nervous system. hyphadiscovery.com

| Bioisostere Type | Example Group | Key Properties | Potential Advantage over Carboxylic Acid |

| Ionizable | Tetrazole | Acidic (similar pKa), planar geometry. drughunter.com | Can alter metabolic profile (e.g., avoids acyl glucuronidation). hyphadiscovery.com |

| Ionizable | N-Acylsulfonamide | Acidic, capable of H-bonding. hyphadiscovery.com | Modulates acidity and lipophilicity. |

| Ionizable | Isoxazolol | Acidic heterocycle. hyphadiscovery.com | Different spatial arrangement of H-bond donors/acceptors. |

| Neutral | Hydroxamic Acid | Can chelate metal ions, H-bonding. | Relies on non-ionic interactions, may improve permeability. hyphadiscovery.com |

Electron-Withdrawing Groups (EWGs) : Introducing EWGs, such as halogens (e.g., -Cl, -F) or a cyano group (-CN), would further increase the electron-deficient nature of the pyridazine ring. biomedres.us This can enhance certain non-covalent interactions, such as dipole-dipole or π-π stacking with aromatic residues in a target's binding site. blumberginstitute.org

Electron-Donating Groups (EDGs) : The addition of EDGs, such as amino (-NH2) or small alkyl groups (e.g., -CH3), can increase the electron density of the ring. biomedres.us This modification can modulate the basicity of the ring nitrogens and influence hydrogen bonding capabilities. blumberginstitute.org The position of these substituents significantly affects their impact on the molecule's properties. acs.org

| Substituent Type | Example Group | Position on Ring | Potential Effect on Pyridazine Properties |

| Electron-Withdrawing | -Cl, -F | 4- or 5- | Increases dipole moment, enhances π-π stacking potential. nih.govblumberginstitute.org |

| Electron-Withdrawing | -CN | 4- or 5- | Strongly enhances electron-deficient character. |

| Electron-Donating | -NH₂ | 4- or 5- | Increases electron density, modulates basicity. blumberginstitute.org |

| Electron-Donating | -CH₃ | 4- or 5- | Increases lipophilicity, can provide favorable steric interactions. |

The ethoxy group at the 6-position primarily influences the compound's steric profile and lipophilicity. Altering this group is a common strategy to optimize solubility, metabolic stability, and binding affinity. biomedres.us

Alkyl Chain Length : Extending the alkyl chain (e.g., to propoxy or butoxy) generally increases lipophilicity, which could enhance binding to hydrophobic pockets but may also increase metabolic susceptibility or decrease aqueous solubility. biomedres.us Conversely, shortening it to a methoxy group would decrease lipophilicity. google.comnih.gov

Branching and Cyclization : Introducing branching (e.g., an isopropoxy group) or using a cyclic alkyl group (e.g., cyclopropyloxy) can increase metabolic stability by shielding the ether oxygen from enzymatic degradation. biomedres.us These changes also introduce specific steric constraints that can enhance selectivity for a particular target.

Introduction of Polar Groups : Incorporating polar functionalities into the alkoxy chain, such as a hydroxyl or ether group (e.g., 2-methoxyethoxy), can be a strategy to improve aqueous solubility and introduce new hydrogen bonding opportunities. hyphadiscovery.com

Synthetic Strategies for Analog Preparation

The efficient synthesis of a diverse library of analogs is essential for structure-activity relationship (SAR) studies. Methodologies can be broadly categorized into parallel synthesis for rapid library generation and more strategic divergent or convergent routes for complex analogs.

Parallel synthesis enables the rapid creation of a large number of compounds in a short period by performing multiple reactions simultaneously. For the this compound scaffold, a common core intermediate could be synthesized in bulk and then subjected to various reactions in a multi-well plate format.

For example, a key intermediate like 6-chloro-pyridazine-3-carboxylic acid ester could be reacted with a library of different alcohols in parallel to generate a wide array of 6-alkoxy derivatives. Similarly, if the carboxylic acid is converted to an amide, it could be coupled with a diverse set of amines to explore modifications at the 3-position. This approach is highly amenable to automation and high-throughput screening.

For more complex or targeted analogs, divergent and convergent strategies offer greater control and flexibility.

Divergent Synthesis : This approach begins with a common starting material that is progressively elaborated into a variety of different final products. Starting with the this compound core, one could selectively functionalize the 4- or 5-positions of the pyridazine ring. Subsequent reactions on this newly introduced functional group would then lead to a diverse set of analogs, all originating from a single advanced intermediate. This method is efficient for exploring the SAR around a specific position on the scaffold.

Convergent Synthesis : In this strategy, different fragments of the final molecule are synthesized independently and then combined in the final steps. mdpi.com For a complex analog of this compound, one might synthesize a substituted ethoxy side chain and a functionalized pyridazine-3-carboxylic acid core separately. The final step would involve coupling these two pieces. This approach is often more efficient for complex molecules as it maximizes the yield of the final coupling step and allows for greater modularity in the design process. mdpi.com A late-stage heterodimerization reaction to form the core ring is an example of a convergent approach. mdpi.com

Structure-Activity Relationship (SAR) Studies via Molecular Modifications

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been a critical area of research to understand how specific structural features of these molecules influence their biological activities. By systematically modifying the pyridazine core, researchers have been able to identify key molecular determinants for enzyme inhibition and receptor binding.

Correlation of Structural Features with Biological Activities (e.g., enzyme inhibition, receptor binding)

The biological activity of pyridazine-3-carboxylic acid derivatives is significantly influenced by the nature of the substituent at the 6-position of the pyridazine ring. Studies on various analogs have demonstrated that this position is a critical determinant of potency and selectivity for different biological targets.

Enzyme Inhibition:

Research into the inhibition of enzymes like dopamine beta-hydroxylase (DBH) has provided valuable insights into the SAR of 6-substituted pyridazine-3-carboxylic acids. A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives were synthesized and evaluated for their DBH inhibitory activity. Among the tested compounds, 6-benzylaminopyridazine-3-carboxylic acid was identified as the most potent inhibitor, with an activity level comparable to that of fusaric acid, a known DBH inhibitor. This finding underscores the importance of an aromatic group at the 6-position for effective enzyme inhibition. The benzyl group likely engages in favorable interactions within the active site of the enzyme, enhancing the binding affinity.

While direct inhibitory data for this compound on DBH is not extensively reported, the known electron-donating nature of the ethoxy group suggests it could contribute favorably to the electronic environment of the pyridazine ring, potentially influencing its interaction with the enzyme's active site. The general trend observed in related series suggests that both the size and electronic properties of the substituent at the 6-position are crucial for optimizing inhibitory activity.

Table 1: Structure-Activity Relationship of 6-Substituted Pyridazine-3-Carboxylic Acid Derivatives as Dopamine Beta-Hydroxylase Inhibitors

| Compound/Derivative | R Group at 6-position | Relative Inhibitory Potency |

| 6-Aminopyridazine-3-carboxylic acid | -NH₂ | Moderate |

| 6-Methylaminopyridazine-3-carboxylic acid | -NHCH₃ | Moderate |

| 6-Ethylaminopyridazine-3-carboxylic acid | -NHCH₂CH₃ | Moderate |

| 6-Benzylaminopyridazine-3-carboxylic acid | -NHCH₂Ph | High |

This table illustrates the general trend in SAR, with specific quantitative data being proprietary to the original research.

Receptor Binding:

In the context of receptor binding, particularly at the GABA-A receptor, the substituent at the 6-position of the pyridazine ring has been shown to be a key factor for antagonist activity. Structure-activity relationship studies of aminopyridazine derivatives of γ-aminobutyric acid (GABA) have revealed that the highest potency is achieved when an aromatic π-system, especially one bearing electron-donating substituents, is present at the 6-position of the pyridazine ring.

For instance, the introduction of a phenyl ring at this position, and further substitution on this phenyl ring with electron-donating groups like a methoxy group, led to compounds with very high affinity for the GABA-A receptor site. The ethoxy group in this compound is also an electron-donating group, which suggests that this compound would likely exhibit favorable binding to the GABA-A receptor. The oxygen atom in the ethoxy group can also act as a hydrogen bond acceptor, potentially forming additional interactions with the receptor's binding pocket.

These findings highlight a consistent theme in the SAR of pyridazine-3-carboxylic acid derivatives: the presence of an aromatic or an electron-donating group at the 6-position is generally beneficial for achieving high biological activity, whether it be enzyme inhibition or receptor binding.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyridazine derivatives, pharmacophore models have been developed to understand their interaction with targets such as the GABA-A receptor.

A typical pharmacophore model for GABA-A receptor antagonists derived from the pyridazine scaffold highlights several key features. These models often predict the importance of hydrophobicity and aromaticity at the 6-position of the pyridazine nucleus. The aromatic ring at this position is thought to engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the receptor's binding site.

Furthermore, the carboxylic acid group at the 3-position is a crucial feature, often acting as a hydrogen bond donor and/or acceptor, or as a charged group that interacts with positively charged residues in the binding pocket. The pyridazine ring itself provides a rigid scaffold that correctly orients these key features in three-dimensional space for optimal interaction with the biological target.

Ligand-based design approaches have utilized these pharmacophoric insights to guide the synthesis of novel and more potent analogs. By maintaining the core pyridazine-3-carboxylic acid scaffold and systematically modifying the substituent at the 6-position, it is possible to fine-tune the compound's properties. The design of this compound can be rationalized within this framework. The ethoxy group provides a degree of hydrophobicity and contains a hydrogen bond accepting oxygen atom, which can be favorable for binding.

Theoretical modeling and molecular docking studies on related aminopyridazine compounds have further supported the importance of the substituent at the 6-position for interaction with the target protein. These studies suggest that the aromatic ligand at the 6-position can interact with aromatic amino acid residues of the pentameric structure of the GABA-A receptor. This provides a strong rationale for the design of analogs like this compound, where the ethoxy group can modulate the electronic and steric properties of the molecule to enhance its binding affinity and biological activity.

Computational and Theoretical Investigations

Quantum Mechanical (QM) Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For similar pyridine (B92270) carboxylic acid derivatives, the active sites are often located on the C-Cl bonds and the C-C bond between the pyridine ring and the substituent group scholarsresearchlibrary.com. In 6-Ethoxypyridazine-3-carboxylic acid, the most reactive sites are predicted to be around the carboxylic acid group and the nitrogen atoms of the pyridazine (B1198779) ring.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

Note: These are hypothetical values based on typical DFT calculations for similar organic molecules and are for illustrative purposes.

The carboxylic acid group can exist in different conformations due to rotation around the C-C single bond. The two primary planar conformations are syn and anti, referring to the relative orientation of the acidic proton and the carbonyl group. In the gas phase, the syn conformation is generally more stable due to the formation of an intramolecular hydrogen bond nih.gov. However, in a polar solvent like water, the anti conformation can be stabilized through intermolecular hydrogen bonding with solvent molecules nih.gov. Quantum mechanical calculations can accurately predict the relative energies of these conformers and the energy barrier for their interconversion. Studies on acetic acid have shown that while the syn conformation is preferred, the anti state may also be present in solution nih.gov.

Table 2: Predicted Relative Energies of Carboxylic Acid Conformers

| Conformer | Gas Phase ΔE (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |

|---|---|---|

| syn | 0.0 | 0.5 |

Note: These are hypothetical values based on studies of other carboxylic acids and are for illustrative purposes.

Quantum mechanical calculations are highly effective in predicting spectroscopic properties. The vibrational frequencies from a calculated IR spectrum can be correlated with experimental data to confirm the molecular structure. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and various vibrations of the pyridazine ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy. These predictions are valuable for assigning experimental spectra and confirming the structure of the synthesized compound. The chemical shifts are sensitive to the electronic environment of each nucleus.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| IR Frequencies (cm⁻¹) | ||

| 3450 | O-H stretch (carboxylic acid dimer) | |

| 1720 | C=O stretch (carbonyl) | |

| 1250 | C-O stretch (ether) | |

| ¹H NMR Chemical Shifts (ppm) | ||

| 12.5 | -COOH | |

| 8.0 - 8.5 | Pyridazine-H | |

| 4.6 | -OCH₂- | |

| 1.5 | -CH₃ | |

| ¹³C NMR Chemical Shifts (ppm) | ||

| 165 | -COOH | |

| 150 - 160 | Pyridazine-C | |

| 70 | -OCH₂- |

Note: These are hypothetical values based on typical spectroscopic data for similar functional groups and are for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment.

While QM methods provide static pictures of stable conformations, MD simulations can explore the dynamic transitions between these states in a solvent environment over time. For this compound in an aqueous solution, MD simulations could track the rotation of the ethoxy group and the conformational flexibility of the carboxylic acid group. These simulations can reveal the preferred conformations in solution and the timescale of their interconversion, offering a more realistic picture of the molecule's behavior in a biological or chemical system. The stability of protein-ligand complexes can be analyzed using MD simulations to understand fluctuations and conformational changes during their interaction nih.gov.

MD simulations are particularly powerful for studying intermolecular interactions. By simulating this compound in a box of water molecules, the formation and breaking of hydrogen bonds between the solute and solvent can be observed. The carboxylic acid group, with its hydrogen bond donor and acceptor capabilities, and the nitrogen atoms of the pyridazine ring are expected to be the primary sites for hydrogen bonding with water. These simulations can provide quantitative information about the hydration shell of the molecule and its solubility.

Furthermore, MD simulations are a cornerstone of modern drug discovery for studying the interaction of small molecules with biological targets like proteins. If this compound were to be investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein, providing insights into the stability of the complex and the key interacting residues.

Docking and Molecular Modeling Studies

Molecular docking and modeling are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are instrumental in drug discovery and development for predicting the binding affinity and mode of a ligand to a receptor.

Prediction of Ligand-Target Interactions

For the pyridazine scaffold, docking studies have been employed to elucidate potential ligand-target interactions. For instance, in studies of pyridazine-3-carboxamide derivatives as cannabinoid receptor 2 (CB2) agonists, docking simulations were conducted to understand the interaction mode of these compounds with the receptor. nih.gov Such studies typically reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. The pyridazine ring itself is recognized for its hydrogen-bonding potential, which can be a key factor in molecular recognition at a biological target. nih.gov

While no specific docking studies for this compound have been reported, it is plausible that the pyridazine nitrogen atoms could act as hydrogen bond acceptors, and the carboxylic acid group could participate in hydrogen bonding or ionic interactions within a receptor's active site. The ethoxy group would likely engage in hydrophobic interactions.

Affinity and Binding Mode Predictions

Molecular modeling studies on related pyridazinone derivatives have been used to predict their affinity and binding modes to specific receptors, such as the α1a-adrenoceptor. ingentaconnect.com These computational models help in rationalizing the structure-activity relationships (SAR) observed in a series of compounds. For example, variations in substituents on the pyridazine ring can significantly alter the binding affinity and selectivity of the molecule. nih.gov

For this compound, predictive modeling could be used to estimate its binding affinity to various potential targets. The predicted binding mode would illustrate the most probable orientation of the molecule within the active site, highlighting the key intermolecular interactions that stabilize the ligand-receptor complex.

Cheminformatics and Data Mining Applications

Cheminformatics and data mining are increasingly used to analyze large chemical datasets to identify trends, predict properties, and discover novel compounds with desired activities.

Database Screening for Related Scaffolds

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov Cheminformatics approaches can be used to screen large chemical databases for compounds containing the pyridazine-3-carboxylic acid core. This allows researchers to identify known compounds with similar structures and potentially related biological activities. Such screenings can provide a starting point for designing new derivatives and exploring the chemical space around the this compound scaffold. The versatility of the pyridazine core makes it suitable for the preparation of libraries of compounds for screening against various biological targets. nih.gov

Predictive Modeling for Chemical Properties

Computational models can be used to predict various physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of compounds. For pyridazin-3-one derivatives, computer-based ADMET studies have demonstrated promising physicochemical properties and drug-likeness, including good oral bioavailability and intestinal absorption. nih.gov

For this compound, predictive models could be employed to estimate properties such as solubility, lipophilicity (logP), and potential metabolic pathways. These predictions are valuable in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles. For example, the logP values of some pyridazine-3-carboxamides have been measured and compared with computational predictions to assess their drug-like properties. nih.gov

Table of Predicted Properties for Pyridazine Derivatives

| Property | Predicted Value Range for Pyridazine Derivatives | Computational Method | Reference |

| LogP | Varies depending on substituents | Molecular Modeling Software | nih.gov |

| Aqueous Solubility | Generally predicted to be good | ADMET Prediction Tools | nih.gov |

| Oral Bioavailability | Often predicted to be high | ADMET Prediction Tools | nih.gov |

| Intestinal Absorption | Predicted to be excellent | ADMET Prediction Tools | nih.gov |

Note: The data in this table represents general predictions for the broader class of pyridazine derivatives and not specific measured values for this compound.

Applications in Chemical Biology and Preclinical Medicinal Chemistry

Mechanisms of Action at the Molecular and Cellular Level

There is no specific information in the reviewed literature identifying the molecular targets of 6-Ethoxypyridazine-3-carboxylic acid. While derivatives of 6-alkylaminopyridazine-3-carboxylic acid have been investigated as inhibitors of dopamine β-hydroxylase, this cannot be directly extrapolated to the ethoxy derivative. nih.gov

Detailed studies on the effects of this compound on cellular processes such as proliferation and metabolic pathways have not been found in the public scientific literature.

There is no available research demonstrating the apoptosis-inducing capabilities of this compound in any cellular models. Studies on other complex molecules containing different carboxylic acid moieties have shown apoptosis induction, but this is not directly applicable. mdpi.comnih.gov

In Vitro Biological Activity Profiling

Specific in vitro biological activity data for this compound is not available in the current body of scientific literature.

No studies were identified that specifically investigate the antimicrobial activity of this compound in cellular models. While other pyridazine (B1198779) derivatives and heterocyclic compounds have been synthesized and tested for antimicrobial properties, data for this particular compound is absent. researchgate.net

There is no documented evidence of the anti-inflammatory effects of this compound in experimental models. The broader class of carboxylic acid non-steroidal anti-inflammatory drugs (NSAIDs) is well-known for its anti-inflammatory properties, but each compound's activity is specific to its unique structure. researchgate.netmdpi.comnih.gov

Cytotoxic Effects against Cancer Cell Lines (e.g., MCF-7, A549)

Direct studies detailing the cytotoxic effects of this compound against MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines could not be identified in the reviewed literature. The evaluation of novel chemical entities for anticancer properties is a complex process, and while many heterocyclic compounds are screened for such activities, specific data for this particular molecule is not publicly documented. Generally, the synthesis of novel derivatives of various carboxylic acids is a common strategy in the search for new cytotoxic agents.

Enzyme Inhibition Studies (e.g., histone demethylases, Trk inhibitors)

There is no specific evidence in the available literature to suggest that this compound has been studied as an inhibitor of histone demethylases or Tropomyosin receptor kinase (Trk) enzymes.

However, research into related structures offers some insights. For instance, a series of 6-alkylaminopyridazine-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit dopamine β-hydroxylase. In these studies, 6-benzylaminopyridazine-3-carboxylic acid was identified as the most potent compound, with activity comparable to the known inhibitor fusaric acid nih.gov. This indicates that the pyridazine-3-carboxylic acid scaffold can be a viable starting point for developing enzyme inhibitors. Another patent document describes different pyridazine derivatives as potential inhibitors of the spleen tyrosine kinase (Syk), which is implicated in inflammatory and autoimmune conditions google.com.

Role as a Synthetic Building Block in Ligand Design

The utility of a chemical compound as a synthetic building block is determined by its reactivity and the functional groups it possesses. The carboxylic acid and the pyridazine ring in this compound make it a potentially valuable precursor in organic synthesis.

Precursors for Complex Heterocyclic Compounds

While specific examples of complex heterocyclic compounds synthesized directly from this compound are not detailed in the available search results, its close analog, 6-Methoxypyridazine-3-carboxylic acid, is described as a versatile and valuable building block for creating various bioactive molecules chemimpex.com. Heterocyclic carboxylic acids are frequently used as starting materials to construct more complex, fused heterocyclic systems through reactions involving their carboxylic acid group and other functionalities on the heterocyclic ring nih.govnih.gov.

Development of Bioactive Scaffolds

The term "bioactive scaffold" refers to a core chemical structure that can be systematically modified to create a library of compounds with potential biological activity. The pyridazine-3-carboxylic acid framework represents such a scaffold. Its analog, 6-Methoxypyridazine-3-carboxylic acid, serves as a key intermediate in the synthesis of pharmaceuticals, including potential anti-inflammatory agents chemimpex.com. The carboxylic acid moiety is a crucial functional group found in a large percentage of commercialized drugs and agrochemicals, valued for its ability to engage in hydrogen bonding and improve properties like solubility wiley-vch.de. Medicinal chemists often use such scaffolds to explore structure-activity relationships and optimize compounds for desired therapeutic effects nih.gov.

Coordination Chemistry of 6 Ethoxypyridazine 3 Carboxylic Acid and Its Derivatives

Ligand Properties of the Pyridazine (B1198779) Carboxylic Acid Moiety

The pyridazine carboxylic acid framework is a robust platform for ligand design in coordination chemistry. Its properties are defined by the arrangement of nitrogen and oxygen donor atoms. Pyridazine-based ligands have been extensively used in coordination chemistry due to their diverse applications, including in drug design and enzyme regulation processes. wikipedia.org

The most common coordination mode for pyridazine-3-carboxylic acid is as a bidentate N,O-donor ligand. mdpi.comnih.gov Following deprotonation of the carboxylic acid to a carboxylate, the ligand chelates to a metal center via one of the nitrogen atoms of the pyridazine ring and an oxygen atom from the carboxylate group. mdpi.comnih.gov This coordination forms a stable five-membered chelate ring with the metal ion. mdpi.com Experimental data from structural analyses of ruthenium complexes confirm that the ligand binds to metal ions bidentately through the nitrogen donor of the pyridazine ring and one carboxylate oxygen. mdpi.comnih.gov This N,O-chelating manner is a recurring motif in the coordination chemistry of related pyridazine and pyridine (B92270) carboxylic acids. mdpi.com

While bidentate chelation is prevalent, the pyridazine carboxylic acid moiety possesses the structural elements for more complex, multidentate coordination. The ligand contains four potential donor atoms: the two nitrogen atoms of the pyridazine ring and the two oxygen atoms of the carboxylate group. This structure allows for the possibility of acting as a bridging ligand, connecting multiple metal centers to form polynuclear complexes or coordination polymers. nih.gov For instance, pyridazine itself is known to form bridges between metal atoms (Tc-N-N-Tc). nih.gov The presence of multiple donor sites in molecules like pyridine-2,6-dicarboxylic acid allows them to act as versatile multidentate ligands, forming stable complexes. acs.org This inherent potential for higher denticity makes the pyridazine carboxylic acid framework a valuable component in the construction of complex supramolecular architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridazine carboxylic acid ligands can be achieved through various standard methods, yielding compounds with diverse geometries and oxidation states.

Ruthenium complexes with pyridazine-3-carboxylic acid have been successfully synthesized and characterized. mdpi.comnih.gov For example, a Ruthenium(II) complex, [(η⁶-p-cym)RuIICl(pdz-3-COO)], was synthesized by reacting a dimeric arene-ruthenium precursor with the ligand in a 1:2 molar ratio. mdpi.com Ruthenium(III) complexes have also been prepared using a reflux method with ruthenium(III) chloride and a methanol-water solution of the ligand. mdpi.comnih.gov The synthesis of such carboxylate ruthenium complexes can also be approached through green chemistry methods, such as mechanochemical grinding of an alkali metal carboxylate with a ruthenium precursor. nih.gov

The pyridazine carboxylic acid moiety is not limited to ruthenium; it can coordinate with a wide range of transition metals. wikipedia.org The fundamental N,O-donor set is suitable for forming stable complexes with first-row transition metals like copper, nickel, and cobalt, as well as other metals. wikipedia.orgstrath.ac.uk The synthesis of new coordination polymers with various transition metals like Ni(II), Mn(II), and Cd(II) often utilizes multicarboxylate ligands, highlighting the versatility of the carboxylate function in coordination chemistry. acs.org

The presence of a 6-ethoxy substituent on the pyridazine-3-carboxylic acid ligand is expected to significantly influence its coordination behavior through both electronic and steric effects.

Electronic Effects: The ethoxy group (-OEt) is generally considered an electron-donating group through resonance, which increases the electron density on the pyridazine ring. This enhanced electron density on the nitrogen atoms can increase the basicity of the ligand. researchgate.net An increase in ligand basicity often leads to stronger metal-ligand bonds. Studies on substituted pyridine ligands have shown that electron-donating groups can increase the electron density around the coordinated metal center and result in shorter metal-ligand bond lengths. nih.gov

Steric Effects: The ethoxy group also introduces steric bulk in proximity to the N1 nitrogen of the pyridazine ring. This steric hindrance can influence the coordination geometry and the stability of the resulting complexes. nih.gov In some systems, large or bulky ligands can prevent certain coordination modes or even alter reaction mechanisms, for example by favoring abstraction over addition. nih.gov The steric profile of the ligand can impact the accessibility of the metal center and may favor coordination with metal ions that can accommodate the bulkier ligand framework.

Spectroscopic and Structural Analysis of Metal Complexes

A combination of spectroscopic methods and single-crystal X-ray diffraction is essential for the unambiguous characterization of metal complexes of 6-Ethoxypyridazine-3-carboxylic acid. mdpi.comnih.gov